molecular formula C16H25N3O2S B12536552 N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide CAS No. 142031-34-3

N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide

Cat. No.: B12536552
CAS No.: 142031-34-3
M. Wt: 323.5 g/mol
InChI Key: TWRXIIJALFQSOI-UHFFFAOYSA-N
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Description

N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide is a synthetic acetamide derivative characterized by a heptylsulfanyl chain and a formylhydrazine-substituted phenyl group.

Properties

CAS No.

142031-34-3

Molecular Formula

C16H25N3O2S

Molecular Weight

323.5 g/mol

IUPAC Name

N-[4-(2-formylhydrazinyl)phenyl]-2-heptylsulfanylacetamide

InChI

InChI=1S/C16H25N3O2S/c1-2-3-4-5-6-11-22-12-16(21)18-14-7-9-15(10-8-14)19-17-13-20/h7-10,13,19H,2-6,11-12H2,1H3,(H,17,20)(H,18,21)

InChI Key

TWRXIIJALFQSOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSCC(=O)NC1=CC=C(C=C1)NNC=O

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzaldehyde with hydrazine hydrate to form 4-(2-formylhydrazinyl)benzaldehyde. This intermediate is then reacted with 2-(heptylsulfanyl)acetyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced using reagents like bromine or chlorine.

Scientific Research Applications

N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide involves its interaction with specific molecular targets. The formylhydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The heptylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. These interactions can disrupt cellular processes and lead to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Pharmacological Studies

N-Phenylacetamide Derivatives ()

Compounds with sulfonamide substituents, such as N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35), N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36), and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37), exhibit notable analgesic and anti-inflammatory activities. These differ from the target compound by replacing the heptylsulfanyl chain with sulfonamide groups. Key comparisons:

  • Activity : Compound 35 showed superior analgesic activity to paracetamol, while 36 and 37 targeted inflammatory pain pathways.
  • Structural Impact : Sulfonamide groups enhance solubility but may reduce membrane permeability compared to the hydrophobic heptylsulfanyl chain in the target compound .
Morpholinosulfonylphenyl Acetamides ()

Derivatives like N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i–5o) feature morpholine-sulfonyl and aryl-amino substituents. These compounds were characterized by detailed NMR and IR data, with melting points ranging from 145–220°C.

Antimicrobial and Antifungal Analogues

2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ()

This compound, synthesized for antimicrobial applications, shares the sulfanyl-acetamide backbone but includes a methoxyphenyl group. Its crystal structure (Acta Cryst. E68, o1968) highlights planar amide geometry, which may enhance stacking interactions with microbial enzymes. The target compound’s formylhydrazine group could offer additional hydrogen-bonding sites for improved antimicrobial activity .

2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamides ()

These derivatives combine acetamide with thiazole and piperazine moieties, showing broad-spectrum antimicrobial activity. The thiazole ring (absent in the target compound) contributes to π-π interactions, while the heptylsulfanyl chain in the target may enhance lipophilicity for better membrane penetration .

Hydrazine-Based Analogues

N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide ()

This compound (CAS 6180-66-1) features a sulfonylhydrazinylidene group instead of formylhydrazine.

Data Tables for Comparative Assessment

Table 1: Structural and Pharmacological Comparisons

Compound Name Key Substituents Biological Activity Reference
Target Compound (Analog from ) Heptylsulfanyl, Formylhydrazinyl Not reported (structural analog)
N-[4-(Piperazinylsulfonyl)phenyl]acetamide Piperazinylsulfonyl Analgesic, Anti-inflammatory
2-(Morpholinosulfonyl)phenyl derivatives Morpholinosulfonyl, Aryl-amino Characterized (no activity)
2-[(2-Aminophenyl)sulfanyl]acetamide Aminophenylsulfanyl, Methoxyphenyl Antimicrobial
N-(furan-2-ylmethyl)sulfonylhydrazinylidene Sulfonylhydrazinylidene, Furyl Not reported (structural)

Table 2: Physicochemical Properties (Selected Compounds)

Compound (Evidence) Molecular Formula Melting Point (°C) Key Functional Groups
Target Analog C₁₅H₂₂ClN₃O₂S Not reported Formylhydrazine, Sulfanyl
5i C₁₈H₂₁N₃O₄S 198–200 Morpholinosulfonyl, Anilino
Compound (I) C₁₅H₁₆N₂O₂S Not reported Aminophenylsulfanyl

Biological Activity

N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁N₃O₂
  • Molecular Weight : 181.21 g/mol
  • CAS Number : 3755455
  • Chemical Structure : The compound features a hydrazinyl group attached to a phenyl ring and a heptylsulfanyl group, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with suitable acylating agents followed by the introduction of the heptylsulfanyl moiety. However, specific synthetic pathways are not well-documented in available literature, indicating a need for further exploration in synthetic methodologies.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of hydrazone and hydrazide have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Antimicrobial Activity

Compounds containing hydrazinyl groups are known for their antimicrobial properties. Research indicates that this compound may possess activity against both Gram-positive and Gram-negative bacteria, though specific data on this compound is limited.

Neuroprotective Effects

Some derivatives in the same chemical class have been evaluated for neuroprotective effects in models of neurodegeneration. These studies suggest that such compounds could modulate neurotransmitter systems or exhibit antioxidant activity.

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the molecular structure affect biological activity:

Modification Effect on Activity
Addition of alkyl chainsGenerally increases lipophilicity and bioavailability
Variation in hydrazine substituentsAlters binding affinity to target enzymes
Changes in acetamide groupCan enhance or reduce cytotoxicity

Case Studies

  • Anticancer Activity : A study on similar hydrazine derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, suggesting that this compound may also exhibit similar effects.
  • Antimicrobial Testing : A comparative study showed that structurally related compounds displayed MIC values against Staphylococcus aureus and Escherichia coli, indicating potential antimicrobial efficacy for this compound.
  • Neuroprotective Studies : Research on hydrazone derivatives indicated protective effects against oxidative stress in neuronal cells, hinting at possible neuroprotective properties for this compound.

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